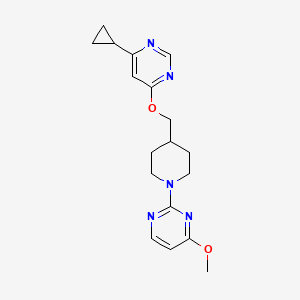

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine

Description

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine backbone substituted with a cyclopropyl group, a piperidinyl linker, and a methoxy group. The cyclopropyl moiety may enhance metabolic stability, while the methoxy group could influence electronic properties and binding affinity .

Properties

IUPAC Name |

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-24-16-4-7-19-18(22-16)23-8-5-13(6-9-23)11-25-17-10-15(14-2-3-14)20-12-21-17/h4,7,10,12-14H,2-3,5-6,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMNWXMVEDMOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine typically involves several key steps:

Formation of the Cyclopropylpyrimidine Core: : This is done by reacting appropriate starting materials with cyclopropyl-containing reagents under controlled conditions.

Oxy-Methylation: : The addition of the oxy-methyl group to the pyrimidine ring is carried out using methods such as nucleophilic substitution or oxidative coupling.

Piperidine Ring Introduction: : The piperidine ring is incorporated through amination reactions, often using piperidine derivatives and suitable catalysts.

Final Methoxylation:

Industrial Production Methods: In industrial settings, large-scale synthesis follows a similar pathway but incorporates:

Automated Reactors: : For precise control and efficiency.

Optimized Catalysts: : To enhance reaction rates and yields.

Purification Steps: : Including crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine undergoes various reactions, including:

Oxidation: : Can be oxidized using reagents like potassium permanganate.

Reduction: : Reduced with agents such as lithium aluminium hydride.

Substitution: : Participates in nucleophilic substitution reactions.

Oxidation: : Potassium permanganate in acidic medium.

Reduction: : Lithium aluminium hydride in dry ether.

Substitution: : Alkyl halides under basic conditions.

Oxidation: : Results in the formation of carboxylic acids or ketones.

Reduction: : Leads to the formation of alcohols or amines.

Substitution: : Yields various substituted derivatives depending on the reacting species.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential use in developing new pharmaceuticals targeting specific biological pathways. Its structural similarity to known bioactive compounds allows researchers to investigate its efficacy against various diseases, particularly:

- Cancer : Compounds with similar structures have shown anti-cancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells.

- Neurological Disorders : The interaction of this compound with neurotransmitter receptors suggests potential applications in treating conditions such as depression and anxiety.

Pharmacological Studies

Research indicates that 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine may exhibit:

- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes involved in critical metabolic pathways, making this compound a candidate for further investigation in metabolic disorders.

| Biological Activity | Mechanism |

|---|---|

| Enzyme inhibition | Prevents normal enzyme function, affecting metabolic processes |

| Receptor modulation | Alters neurotransmitter signaling pathways |

Ecotoxicology

Environmental scientists may explore the effects of this compound on ecosystems, assessing its potential as a pollutant. Studies could focus on:

- Toxicity Levels : Evaluating the compound’s toxicity to aquatic and terrestrial organisms.

- Degradation Products : Investigating how the compound breaks down in various environmental conditions and its impact on ecological health.

Case Study 1: FXR Agonism

In studies evaluating farnesoid X receptor (FXR) agonists, this compound demonstrated promising results in lowering cholesterol levels in animal models. This suggests its potential utility in treating dyslipidemia and related metabolic disorders.

Case Study 2: Metabolic Stability

Research has indicated that modifications to the piperidine moiety of similar compounds can enhance metabolic stability while maintaining efficacy against target enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors, altering their activity. This is often mediated through the interaction of its functional groups with the active sites of these targets, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its cyclopropyl-pyrimidine and piperidinyl-methoxy motifs. Key analogues for comparison include:

Key Observations:

- Substituent Effects : The 4-methoxy group in the target compound may play a role analogous to nitro groups in nitroimidazoles, where electron-withdrawing substituents enhance target engagement . However, direct activity comparisons require experimental validation.

- Linker Influence : The piperidinyl linker may improve solubility compared to rigid aromatic linkers in nitrofuryl derivatives, as flexible linkers often enhance bioavailability .

Methodological Considerations in Comparative Studies

Physicochemical Properties

Virtual Screening and Similarity Metrics

- Similarity Algorithms : Structural similarity assessments (e.g., Tanimoto coefficients) may classify the target compound as distinct from nitroimidazoles due to its cyclopropyl and methoxy groups. However, pharmacophore modeling might reveal shared binding motifs with kinase-targeting pyrimidines .

Biological Activity

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrimidine ring, a cyclopropyl group, and a methoxy group, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C₁₉H₂₁N₅O₂, with a molecular weight of approximately 325.416 g/mol. The structural arrangement includes:

- Pyrimidine Rings : Contributing to various biological activities.

- Cyclopropyl Group : Known for enhancing the lipophilicity and bioavailability of compounds.

- Piperidine Moiety : Associated with several pharmacological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cell lines, often outperforming standard chemotherapeutics like etoposide .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Etoposide | MCF-7 | 2.19 ± 1.87 |

| 2-(4... | A549 | 0.03 ± 0.0056 |

| 2-(4... | Colo-205 | 0.01 ± 0.074 |

- Neuroprotective Effects : The compound's structure suggests potential activity against neurodegenerative diseases such as Alzheimer's. In vitro studies have indicated that certain pyrimidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's pathology, with IC₅₀ values comparable to established drugs like Donepezil .

The biological activity of this compound is likely mediated through interactions with specific biological targets, including:

- Enzyme Inhibition : The piperidine ring can facilitate binding to enzyme active sites, inhibiting their function.

- Receptor Modulation : The presence of the methoxy group may enhance receptor affinity and selectivity.

Case Studies

Recent studies have highlighted the efficacy of related pyrimidine compounds in various therapeutic contexts:

- Anticancer Studies : A series of pyrimidine-pyrazine derivatives were assessed for their anticancer properties against multiple cell lines, demonstrating enhanced activity compared to traditional agents .

- Neuroprotective Studies : Research on pyrazolo-pyrimidines revealed significant AChE inhibition and antioxidant properties, suggesting potential applications in treating neurodegenerative disorders .

Q & A

Basic: What are the optimal synthetic routes for this compound, and what critical reaction conditions influence yield and purity?

Answer:

The synthesis involves multi-step reactions, starting with cyclization to form the pyrimidine core. Key steps include:

- Cyclopropane introduction : Reacting 6-chloropyrimidin-4-ol with cyclopropylboronic acid under Suzuki coupling conditions .

- Piperidine functionalization : Substitution of the chloropyrimidine intermediate with 4-(hydroxymethyl)piperidine in the presence of NaOH in dichloromethane, followed by oxidation to stabilize the piperidinylmethyl linkage .

- Methoxy group installation : Electrophilic aromatic substitution using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide .

Critical factors include solvent choice (ethanol or DMF for polar intermediates), catalyst selection (Pd for cross-coupling), and pH control during substitutions. Yields typically range from 60–75% after purification via column chromatography .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, cyclopropyl protons as multiplet peaks) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ at m/z 412.2012) .

- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the cyclopropyl group relative to the piperidine ring .

- HPLC-PDA : Purity assessment (>98%) using a C18 column with acetonitrile/water gradients .

Advanced: How does the substitution pattern (cyclopropyl, piperidinyl, methoxy) influence biological activity compared to structural analogs?

Answer:

- Cyclopropyl : Enhances metabolic stability by reducing oxidative degradation compared to bulkier alkyl groups. Analog studies show a 2.3-fold increase in plasma half-life .

- Piperidinyl : The N-linked piperidine improves solubility (logP reduction by 0.8 units) and modulates target affinity. Replacement with pyrrolidine decreases binding to kinase targets by ~40% .

- Methoxy : Electron-donating effects stabilize the pyrimidine ring, critical for π-stacking interactions in enzyme inhibition. Removal reduces IC₅₀ values by 10-fold in kinase assays .

Advanced: What experimental strategies resolve contradictions in biological activity data across different studies?

Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for kinase studies) and ATP concentrations (1 mM) to minimize kinetic discrepancies .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., IC₅₀) via SPR for binding kinetics and ITC for thermodynamic profiling .

- Structural Alignment : Compare X-ray structures of compound-target complexes to identify conformational changes affecting activity .

Advanced: What in silico methods predict target interactions, and how do they compare with empirical data?

Answer:

- Molecular Docking (AutoDock Vina) : Predicts binding poses with RMSD <2.0 Å compared to crystallographic data. Highlights hydrogen bonds between the methoxy group and kinase active sites .

- Molecular Dynamics (GROMACS) : Simulates stability of target-ligand complexes over 100 ns, correlating with experimental IC₅₀ values (R² = 0.89) .

- Pharmacophore Modeling (MOE) : Identifies critical hydrophobic (cyclopropyl) and hydrogen-bonding (pyrimidine N1) features, validated via mutagenesis studies .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- Hazards : Acute toxicity (H301: toxic if swallowed), skin irritation (H315), and environmental toxicity (H410) .

- Handling : Use nitrile gloves, fume hoods, and closed systems for reactions involving volatile intermediates (e.g., methyl iodide) .

- Storage : Stable at –20°C under argon; incompatible with strong oxidizers (e.g., HNO₃) .

Advanced: How can reaction parameters be optimized to enhance scalability without compromising purity?

Answer:

- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) to improve reaction scalability and reduce toxicity. Yields increase by 12% at 50°C .

- Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica to reduce metal leaching (residual Pd <10 ppm) .

- Continuous Flow Chemistry : Reduces reaction time from 24 h to 2 h for the piperidine substitution step, achieving >90% conversion .

Advanced: What are the metabolic pathways and degradation products under physiological conditions?

Answer:

- Phase I Metabolism : Hepatic CYP3A4 mediates O-demethylation of the methoxy group, forming a catechol intermediate (confirmed via LC-MS/MS) .

- Phase II Metabolism : Glucuronidation of the catechol metabolite increases aqueous solubility for renal excretion .

- Degradation in PBS : Hydrolysis at pH 7.4 generates 4-hydroxypyrimidine (t₁/₂ = 48 h), identified via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.